![molecular formula C11H8O4 B13853372 1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
1,2,8-Trihydroxybenzo[7]annulen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,8-Trihydroxybenzo7annulen-9-one is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of three hydroxyl groups and a ketone group attached to a benzoannulene ring system. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,8-Trihydroxybenzo7annulen-9-one typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of hydrazone derivatives of 9H-tribenzo7annulen-9-ones with benzyl bromides. This process involves the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination .
Industrial Production Methods
While specific industrial production methods for 1,2,8-Trihydroxybenzo7annulen-9-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,8-Trihydroxybenzo7annulen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,2,8-Trihydroxybenzo7annulen-9-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its inhibitory effects on specific biological pathways make it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,8-Trihydroxybenzo7annulen-9-one involves its interaction with specific molecular targets. For instance, it inhibits the TLR1/TLR2 complex, which plays a role in the immune response. This inhibition can modulate the inflammatory response, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-tribenzo7annulen-9-one : A structurally related compound used in similar synthetic applications.
- 3,4,5-Trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo 7annulen-6-one : Identified as a potential inhibitor of coronavirus hemagglutinin-esterase .
Uniqueness
1,2,8-Trihydroxybenzo7annulen-9-one is unique due to its specific hydroxyl and ketone group arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the TLR1/TLR2 complex sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C11H8O4 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
3,4,6-trihydroxybenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H8O4/c12-7-3-1-2-6-4-5-8(13)11(15)9(6)10(7)14/h1-5,13,15H,(H,12,14) |
Clé InChI |
OLSYHLURTGEIBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2)O)O)C(=O)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


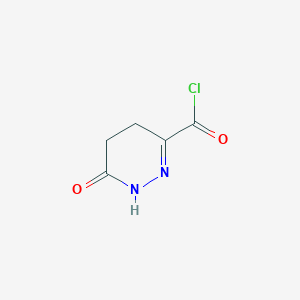
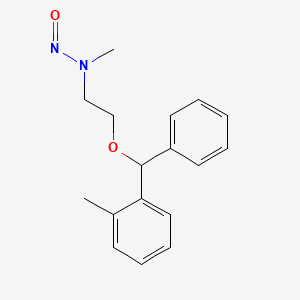
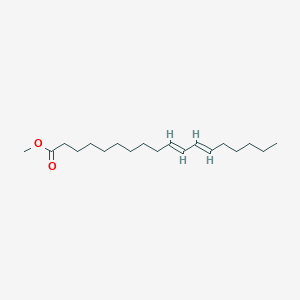
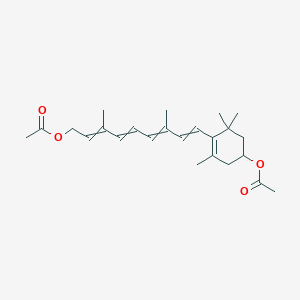
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)

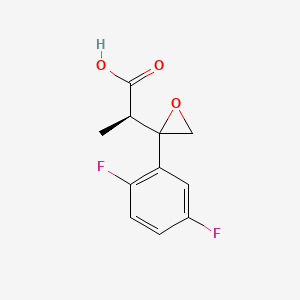
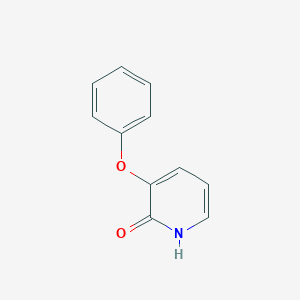
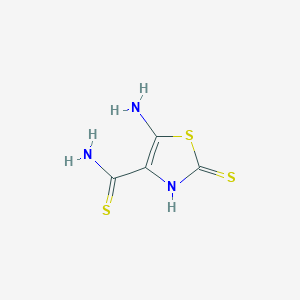
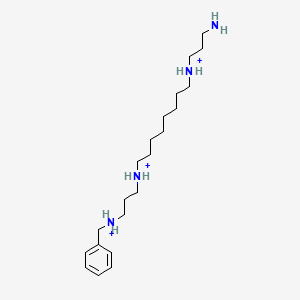
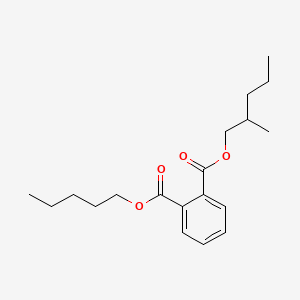
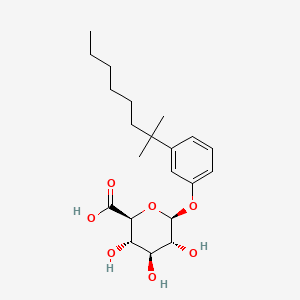
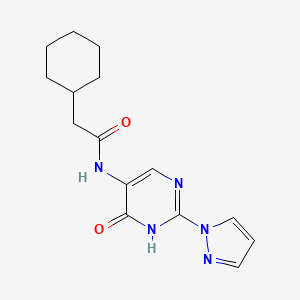
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
